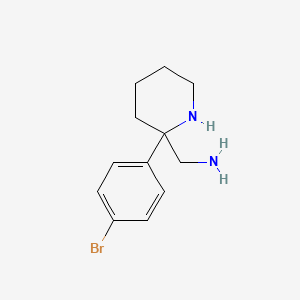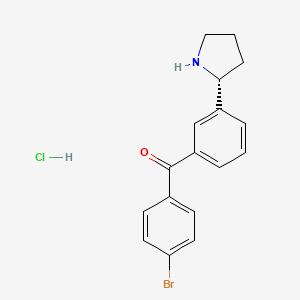
(R)-(4-bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(4-bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride typically involves the reaction of 4-bromobenzoyl chloride with 3-(pyrrolidin-2-yl)phenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
®-(4-bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-(4-bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of protein-ligand interactions and the development of new pharmaceuticals.
Medicine
In medicine, ®-(4-bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism of action of ®-(4-bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride
- ®-3-Pyrrolidinol
- ®-alpha,alpha-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether
Uniqueness
Compared to similar compounds, ®-(4-bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride stands out due to its bromophenyl group, which imparts unique chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C17H17BrClNO |
|---|---|
Poids moléculaire |
366.7 g/mol |
Nom IUPAC |
(4-bromophenyl)-[3-[(2R)-pyrrolidin-2-yl]phenyl]methanone;hydrochloride |
InChI |
InChI=1S/C17H16BrNO.ClH/c18-15-8-6-12(7-9-15)17(20)14-4-1-3-13(11-14)16-5-2-10-19-16;/h1,3-4,6-9,11,16,19H,2,5,10H2;1H/t16-;/m1./s1 |
Clé InChI |
PCDGQUYGJATDDH-PKLMIRHRSA-N |
SMILES isomérique |
C1C[C@@H](NC1)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br.Cl |
SMILES canonique |
C1CC(NC1)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


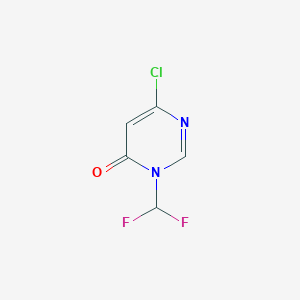
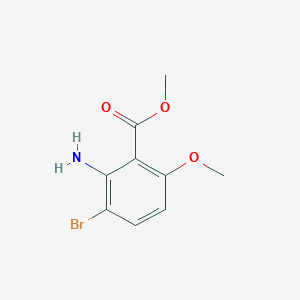
![3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12964349.png)
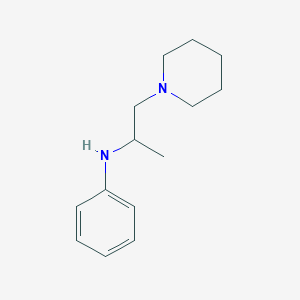
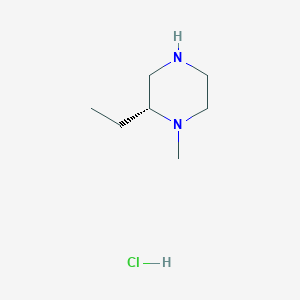
![1'-Methyl-7-nitrospiro[indoline-3,4'-piperidine]](/img/structure/B12964359.png)
![Methyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B12964372.png)
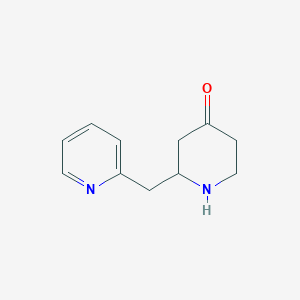
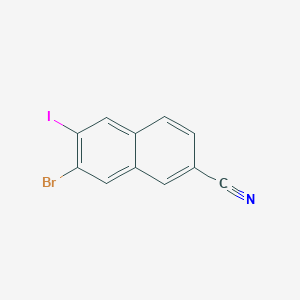
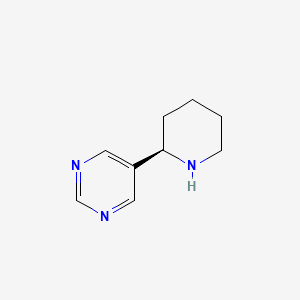
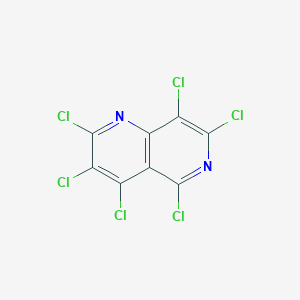
![2-Azaspiro[3.4]octan-6-one](/img/structure/B12964412.png)

